molecular formula C9H10O2 B1612496 3-phenyl(2,3-13C2)propanoic acid CAS No. 286367-71-3

3-phenyl(2,3-13C2)propanoic acid

Cat. No.: B1612496
CAS No.: 286367-71-3
M. Wt: 152.16 g/mol
InChI Key: XMIIGOLPHOKFCH-AKZCFXPHSA-N
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Description

. The compound is isotopically labeled with carbon-13 at the 2 and 3 positions, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenyl(2,3-13C2)propanoic acid can be synthesized through several methods. One common method involves the hydrogenation of cinnamic acid. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of cinnamic acid using sodium amalgam in water .

Industrial Production Methods

Industrial production of 3-phenylpropanoic acid often involves the catalytic hydrogenation of cinnamic acid. This process is scalable and can produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-phenyl(2,3-13C2)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-phenyl(2,3-13C2)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of various metabolites . These interactions can influence metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and metabolic tracing .

Properties

IUPAC Name

3-phenyl(2,3-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIGOLPHOKFCH-AKZCFXPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583895
Record name 3-Phenyl(2,3-~13~C_2_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-71-3
Record name 3-Phenyl(2,3-~13~C_2_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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